Structural Uniqueness: N-Benzyl-6-Methyl Tetrahydropyridine Benzamide Scaffold Versus Common 4-Phenyl and N-Pyridin-3-yl Analogs
The target compound features a 1,2,5,6-tetrahydropyridine ring substituted at the 1-position with a benzyl group, at the 6-position with a methyl group, and at the 3-position with a benzamide moiety — a substitution pattern distinct from the more commonly explored 4-phenyl-1,2,3,6-tetrahydropyridine benzamide derivatives (PARP-1 inhibitor fragments) and the N-(pyridin-3-yl)benzamide series (CYP11B2 inhibitors) . While the 4-phenyl series has demonstrated IC50 values in the nanomolar range against PARP-1 (e.g., sub-100 nM for optimized analogs) and the N-(pyridin-3-yl)benzamides show CYP11B2 IC50 values of 53–166 nM, no quantitative biological activity data are available for the target compound [1]. This represents a significant data gap that must be filled by the end-user through direct experimental characterization.
| Evidence Dimension | Scaffold topology and substitution pattern |
|---|---|
| Target Compound Data | 1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl benzamide; no biological data available |
| Comparator Or Baseline | 4-Phenyl-1,2,3,6-tetrahydropyridine benzamides: PARP-1 IC50 < 100 nM (optimized); N-(Pyridin-3-yl)benzamides: CYP11B2 IC50 53–166 nM |
| Quantified Difference | Cannot be calculated — target compound lacks quantitative activity data; scaffold topology differs at positions 1, 3, and 6 of the tetrahydropyridine ring, and the ring saturation state differs from pyridine analogs |
| Conditions | Scaffold comparison based on published chemical structures and vendor catalog descriptions; no head-to-head assay data exist |
Why This Matters
Chemical scaffold identity is the primary determinant of biological target engagement; without knowing whether the unique N-benzyl-6-methyl substitution pattern confers distinct polypharmacology, researchers cannot rationally select this compound for a given target over available alternatives with established activity profiles.
- [1] Zimmer C, Hafner M, Zender M, Ammann D, Hartmann RW, Vock CA. N-(Pyridin-3-yl)benzamides as selective inhibitors of human aldosterone synthase (CYP11B2). Bioorg Med Chem Lett. 2011;21(1):186-190. View Source
